Cas no 477851-08-4 (5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE)

5-(Trifluoromethyl)-4-([4-(trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one is a fluorinated pyrazolone derivative characterized by its unique trifluoromethyl substituents, which enhance its chemical stability and reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing trifluoromethyl groups contributes to improved metabolic stability and lipophilicity, making it valuable for applications in drug discovery and material science. Its structural features also facilitate selective functionalization, enabling further derivatization for tailored applications. The compound is typically handled under controlled conditions due to its reactive nature.
5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE structure
477851-08-4 structure
Product Name:5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
CAS No:477851-08-4
MF:C12H7F6N3O
MW:323.193903207779
MDL:MFCD00138285
CID:5227201
Update Time:2026-03-07

5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Chemical and Physical Properties

Names and Identifiers

    • 5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
    • 3-(trifluoromethyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
    • 5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
    • 5-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
    • MDL: MFCD00138285
    • Inchi: 1S/C12H7F6N3O/c13-11(14,15)6-1-3-7(4-2-6)19-5-8-9(12(16,17)18)20-21-10(8)22/h1-5H,(H2,20,21,22)/b19-5+
    • InChI Key: MYNWWWZDALMIJH-PTXOJBNSSA-N
    • SMILES: FC(C1=C(/C=N/C2C=CC(C(F)(F)F)=CC=2)C(NN1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 500
  • XLogP3: 3
  • Topological Polar Surface Area: 53.5

5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB298857-100 mg
5-(Trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one; .
477851-08-4
100 mg
€221.50 2023-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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3-(Trifluoromethyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
477851-08-4 90%
1g
¥2401.0 2024-04-18
Ambeed
A883247-1g
3-(Trifluoromethyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
477851-08-4 90%
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$350.0 2025-04-19
abcr
AB298857-100mg
5-(Trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one; .
477851-08-4
100mg
€283.50 2025-04-18

5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Suppliers

Amadis Chemical Company Limited
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(CAS:477851-08-4)5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Order Number:A1033206
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:51
Price ($):315.0
Email:sales@amadischem.com

5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Related Literature

Additional information on 5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

5-(Trifluoromethyl)-4-([4-(trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one: A Comprehensive Overview

The compound with CAS No. 477851-08-4, known as 5-(Trifluoromethyl)-4-([4-(Trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolones, which are well-known for their versatile applications in drug discovery and development. The trifluoromethyl groups present in its structure contribute to its unique physicochemical properties, including enhanced stability and bioavailability.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Its structure incorporates a pyrazolone ring, which is a common scaffold in many bioactive compounds. The presence of the trifluoromethyl group at position 5 and the anilino methylene group at position 4 introduces significant electronic and steric effects, which are critical for its interaction with biological targets. These features make it an attractive candidate for modulation in various disease states, including cancer and inflammatory conditions.

One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosterism refers to the replacement of one functional group with another that retains similar physical and chemical properties but may offer improved pharmacokinetic profiles. The trifluoromethyl group, being a common bioisostere for hydroxyl or methyl groups, plays a pivotal role in optimizing the compound's drug-like properties. Recent research has demonstrated that this substitution can significantly enhance the compound's solubility and permeability, thereby improving its absorption in vivo.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies such as microwave-assisted synthesis and continuous-flow synthesis. These methods have enabled chemists to achieve higher yields and better purity levels, making the compound more accessible for preclinical studies. The use of trifluoromethylation reagents such as trifluoroacetic anhydride has been particularly effective in constructing the desired substituents on the pyrazolone ring.

In terms of biological activity, this compound has shown promising results in both in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its cytotoxicity against various cancer cell lines has been evaluated, with encouraging results indicating selective toxicity towards malignant cells while sparing normal cells.

Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying its biological activity. Molecular docking studies have revealed that the compound interacts with critical residues on target proteins through hydrogen bonding and hydrophobic interactions. The presence of the trifluoromethyl group contributes to these interactions by providing additional van der Waals forces, thereby enhancing binding affinity.

From an environmental standpoint, this compound has been subjected to rigorous eco-toxicological assessments to ensure its safe handling and disposal. Studies have shown that it exhibits low toxicity towards non-target organisms, making it suitable for use in pharmaceutical applications where environmental impact is a concern.

In conclusion, 5-(Trifluoromethyl)-4-([4-(Trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological profile. With ongoing research into its therapeutic potential and continued optimization of its synthetic routes, this compound holds great promise for future drug development efforts.

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Amadis Chemical Company Limited
(CAS:477851-08-4)5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
A1033206
Purity:99%
Quantity:1g
Price ($):315.0
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